An In-Depth Technical Guide to the Mechanism of Action of (+)-Igmesine Hydrochloride
An In-Depth Technical Guide to the Mechanism of Action of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride is a high-affinity and selective sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective and antidepressant-like effects in preclinical and early clinical studies. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pharmacological actions of (+)-Igmesine. We delve into its binding characteristics, its influence on key signaling pathways, and its modulation of ion channels and neurotransmitter systems. This document synthesizes quantitative data into structured tables, details experimental methodologies for key assays, and provides visual representations of the signaling cascades and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its complex mechanism of action.
Core Mechanism: High-Affinity Sigma-1 Receptor Agonism
The primary molecular target of (+)-Igmesine is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane. As a ligand-operated chaperone, the σ₁ receptor plays a crucial role in cellular stress responses and the modulation of various signaling pathways.
Binding Affinity and Selectivity
(+)-Igmesine exhibits a high affinity for the σ₁ receptor, with reported IC₅₀ values in the nanomolar range. It displays significant selectivity for the σ₁ receptor over the σ₂ receptor subtype.
Table 1: Binding Affinity of (+)-Igmesine Hydrochloride for Sigma Receptors
| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat brain membrane | 39 ± 8 | [1](--INVALID-LINK--) |
| Sigma-2 (σ₂) | [³H]DTG | Not Specified | > 10,000 | Not Specified |
Off-Target Binding Profile
While (+)-Igmesine is highly selective for the σ₁ receptor, comprehensive screening against a panel of other receptors, transporters, and ion channels is crucial for a complete understanding of its pharmacological profile. Available data indicates weak interactions with monoamine transporters.
Table 2: Off-Target Binding Affinities of (+)-Igmesine Hydrochloride
| Target | Assay Type | IC₅₀/Kᵢ (µM) | Reference |
| Serotonin Transporter (SERT) | Uptake Assay | Weak inhibition | [2](--INVALID-LINK--) |
| Norepinephrine Transporter (NET) | Uptake Assay | Weak effects | [2](--INVALID-LINK--) |
| Dopamine Transporter (DAT) | Uptake Assay | No significant activity | [2](--INVALID-LINK--) |
| Monoamine Oxidase A (MAO-A) | Enzyme Assay | > 10 | [2](--INVALID-LINK--) |
| Monoamine Oxidase B (MAO-B) | Enzyme Assay | > 10 | [2](--INVALID-LINK--) |
Modulation of Intracellular Signaling Pathways
As a σ₁ receptor agonist, (+)-Igmesine initiates a cascade of intracellular events by modulating the chaperone activity of the receptor. This leads to interactions with and regulation of several key signaling molecules and pathways.
Sigma-1 Receptor-BiP Interaction
Under basal conditions, the σ₁ receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Agonist binding, including by (+)-Igmesine, is thought to induce the dissociation of the σ₁ receptor from BiP, allowing it to interact with its downstream targets.
Modulation of Calcium Homeostasis
A critical function of the activated σ₁ receptor is the modulation of intracellular calcium (Ca²⁺) signaling. (+)-Igmesine has been shown to influence Ca²⁺ homeostasis through multiple mechanisms.
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Interaction with IP₃ Receptors: The activated σ₁ receptor translocates to the ER membrane where it stabilizes the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, enhancing Ca²⁺ flux from the ER into the mitochondria. This is crucial for maintaining mitochondrial function and cellular bioenergetics.[3]
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Inhibition of Voltage-Gated Calcium Channels: Studies have demonstrated that the antidepressant-like effects of igmesine involve the modulation of both L-type and N-type voltage-dependent calcium channels (VDCCs).[4]
Interaction with NMDA Receptors and Modulation of Glutamatergic Neurotransmission
(+)-Igmesine indirectly modulates the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. This modulation is thought to be a key component of its neuroprotective and antidepressant effects. Activation of σ₁ receptors can enhance NMDA receptor function.[5][6] Furthermore, (+)-Igmesine has been shown to block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]
Putative Downstream Kinase Signaling
The activation of the σ₁ receptor is also linked to the modulation of downstream protein kinase signaling cascades, such as the Extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal for cell survival and neuroplasticity. While direct evidence for (+)-Igmesine's effect on ERK and Akt phosphorylation is still emerging, σ₁ receptor activation is known to influence these pathways.[7][8]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of (+)-Igmesine for the σ₁ receptor.
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Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
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Assay Conditions:
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Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).
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Incubation: Incubate membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of (+)-Igmesine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 8.0) for 150 minutes at 25°C.
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Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁ ligand (e.g., 10 µM haloperidol).
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Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Imaging
This protocol outlines a method to assess the effect of (+)-Igmesine on intracellular Ca²⁺ concentration.
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Cell Culture and Loading: Culture primary neurons or a suitable cell line on glass coverslips. Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
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Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
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Experimental Procedure:
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Establish a baseline fluorescence recording in a physiological buffer.
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Perfuse the cells with a solution containing (+)-Igmesine and record any changes in fluorescence.
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To investigate the effect on VDCCs, depolarize the cells with a high concentration of potassium chloride (KCl) in the presence and absence of (+)-Igmesine and record the fluorescence changes.
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Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to measure the effects of (+)-Igmesine on ion channel currents.
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Slice Preparation: Prepare acute brain slices from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
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Recording:
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Transfer a slice to a recording chamber and continuously perfuse with aCSF.
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Identify individual neurons using infrared differential interference contrast (IR-DIC) microscopy.
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Establish a whole-cell patch-clamp recording using a glass micropipette filled with an appropriate internal solution.
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Record baseline ion channel currents (e.g., voltage-gated potassium or calcium currents) using specific voltage protocols.
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Apply (+)-Igmesine to the bath and record the changes in the ion channel currents.
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Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence before and after the application of (+)-Igmesine.
Conclusion
(+)-Igmesine hydrochloride exerts its pharmacological effects primarily through the agonism of the σ₁ receptor. This interaction triggers a complex cascade of intracellular events, including the modulation of calcium homeostasis, potentiation of NMDA receptor function, and likely the regulation of key cell survival and plasticity pathways. Its high affinity and selectivity for the σ₁ receptor, coupled with its multifaceted mechanism of action, underscore its therapeutic potential for neurological and psychiatric disorders. Further research into its off-target profile and the specific downstream effectors of its signaling pathways will provide a more complete picture of its pharmacological actions and aid in the development of novel therapeutics targeting the σ₁ receptor.
References
- 1. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
